M3258 is a novel compound developed as a selective inhibitor of the immunoproteasome subunit, specifically targeting the LMP7 (low molecular weight proteasome subunit 7). This compound has garnered attention due to its potential applications in treating various diseases, particularly multiple myeloma and other malignancies characterized by high immunoproteasome activity. M3258 is classified as an amido boronic acid, which distinguishes it from traditional proteasome inhibitors by its selectivity and mechanism of action.
M3258 was synthesized by Merck KGaA and is detailed in patent WO 2019/038250. It is part of a broader class of compounds designed to selectively inhibit specific subunits of the immunoproteasome, which plays a crucial role in protein degradation within cells, particularly in immune responses and cancer cell proliferation . The compound's structure allows it to selectively inhibit LMP7 while sparing other proteolytic subunits, making it a promising candidate for targeted therapies .
The synthesis of M3258 involves several key steps that utilize standard organic chemistry techniques. The compound is derived from a series of intermediates, with specific reactions designed to introduce the boronic acid moiety essential for its inhibitory activity. The synthetic route emphasizes the importance of maintaining high selectivity for the LMP7 subunit during the optimization process. Detailed procedures for synthesizing M3258 are outlined in various publications, highlighting methods such as coupling reactions and purification techniques .
M3258 has a molecular formula of CHBNO and a molecular weight of 329.16 g/mol. Its structure features a benzofuran moiety that occupies the lipophilic S1 pocket of LMP7, contributing to its selectivity. The compound also contains an amide group that forms critical hydrogen bonds with specific residues in the LMP7 catalytic site, enhancing its binding affinity . The precise arrangement of atoms within M3258 facilitates its interaction with the target enzyme, which is essential for its function as an inhibitor.
The chemical reactions involved in the synthesis of M3258 primarily utilize electrophilic reactions typical for boronic acids. These reactions enable the formation of covalent bonds with the target enzyme's active site. The mechanism by which M3258 inhibits LMP7 involves forming a covalent bond with threonine-1 at the catalytic site, thus blocking substrate access and preventing proteolytic activity .
M3258 operates by selectively inhibiting the activity of the immunoproteasome subunit LMP7. Upon binding to LMP7, M3258 forms a covalent bond that effectively blocks substrate entry into the active site. This inhibition disrupts normal protein degradation processes within malignant cells, leading to an accumulation of pro-apoptotic factors and ultimately triggering apoptosis in these cells . The selectivity for LMP7 over other proteasome subunits minimizes off-target effects, making M3258 an attractive candidate for therapeutic development.
M3258 exhibits several notable physical and chemical properties:
M3258 has significant potential applications in scientific research and clinical settings:
The ubiquitin-proteasome system (UPS) represents a critical pathway for intracellular protein degradation, maintaining cellular homeostasis by eliminating damaged, misfolded, or regulatory proteins. Within this system, the immunoproteasome (iCP) emerges as a specialized variant predominantly expressed in hematopoietic cells and induced by pro-inflammatory cytokines like interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α) [1] [4]. Unlike the constitutive proteasome (cCP), which contains standard catalytic subunits (β1, β2, β5), the iCP incorporates inducible subunits β1i (PSMB9/LMP2), β2i (PSMB10/MECL-1), and β5i (PSMB8/LMP7). These substitutions confer distinct proteolytic properties optimized for generating peptides suitable for major histocompatibility complex class I (MHC-I) antigen presentation [1] [5].
Among these subunits, LMP7 (β5i/PSMB8) serves as the catalytic and structural cornerstone of immunoproteasome assembly. Its incorporation accelerates the replacement of constitutive subunits and enhances chymotrypsin-like (ChT-L) activity, which is critical for processing hydrophobic residues in antigenic peptides [1] [7]. Beyond antigen processing, LMP7 regulates NF-κB signaling, cytokine production (e.g., IL-23, IFN-γ), and T-cell differentiation, positioning it as a master regulator of inflammatory and immune responses [2] [6].
Table 1: Key Subunits of Constitutive vs. Immunoproteasome
Proteasome Type | Catalytic Subunits | Primary Function | Tissue Distribution |
---|---|---|---|
Constitutive (cCP) | β1 (caspase-like), β2 (trypsin-like), β5 (chymotrypsin-like) | General protein turnover | Ubiquitous |
Immunoproteasome (iCP) | β1i/LMP2 (caspase-like), β2i/MECL-1 (trypsin-like), β5i/LMP7 (chymotrypsin-like) | Antigen processing, cytokine regulation | Hematopoietic cells, cytokine-exposed tissues |
Hematologic malignancies exhibit a pronounced dependency on immunoproteasome function, particularly LMP7. Transcriptomic analyses reveal elevated PSMB8 (LMP7) expression in multiple myeloma (MM), leukemia, and lymphoma cell lines compared to solid tumors or normal tissues [5] [9]. This overexpression correlates with:
Notably, PSMB8 gene mutations (e.g., Thr75Met) cause autoinflammatory syndromes characterized by uncontrolled cytokine release, underscoring LMP7’s role in inflammatory homeostasis [3]. In malignancy, this regulatory function is co-opted to sustain tumor growth. Functional studies demonstrate that genetic knockdown of LMP7 induces apoptosis in MM and acute myeloid leukemia (AML) cells, validating its non-redundant role in malignant hematopoiesis [5] [9].
First-generation proteasome inhibitors (e.g., bortezomib, carfilzomib) target both cCP and iCP, leading to two critical limitations:
Pan-inhibitors disrupt cCP-mediated protein degradation in non-hematopoietic tissues, causing:
Table 2: Efficacy of M3258 vs. Bortezomib in Hematologic Malignancies
Cell Line Type | Response to M3258 (Selective LMP7i) | Response to Bortezomib (Pan-PI) | Key Resistance Mechanism Addressed |
---|---|---|---|
MM.1S (Myeloma) | 60–70% viability reduction | Moderate sensitivity | PSMB5 mutations |
Bortezomib-resistant MM | 55–65% viability reduction | <20% viability reduction | Gatekeeper mutations in β5 subunit |
T-ALL lines | 50–60% viability reduction | Variable (20–40% reduction) | High baseline iCP expression |
DLBCL lines | 40–50% viability reduction | Limited sensitivity | Constitutive NF-κB activation |
Data derived from PRISM barcoded cell line screening [9]
Selective LMP7 inhibitors (e.g., M3258, ONX 0914) overcome these limitations through:
In preclinical models, M3258 significantly extended survival in mice with disseminated MM.1S tumors and reduced alloantibody production in transplant-associated plasma cell disorders by inducing unfolded protein response (UPR)-mediated apoptosis [9] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7